The compound belongs to the class of aryl amines, which are organic compounds containing an amino group attached to an aromatic ring. Specifically, the presence of a brominated thiophene ring classifies it further as a bromothiophene derivative. Its molecular formula is with a molecular weight of 268.17 g/mol.
N-[(4-Bromothiophen-3-yl)methyl]aniline can be synthesized through various methods, with the Suzuki cross-coupling reaction being one of the most prominent approaches. In this reaction, 4-bromo-2-methylaniline is reacted with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid, yielding the desired product with high efficiency (up to 94% yield) under optimized conditions .
General Procedure:
The molecular structure of N-[(4-Bromothiophen-3-yl)methyl]aniline features:
Structural Data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 268.17 g/mol |
IUPAC Name | N-[(4-bromothiophen-3-yl)methyl]aniline |
InChI | InChI=1S/C11H10BrNS/c12-10-6-7-14-11(10)8-13-9-4-2-1-3-5-9/h1-7,13H,8H2 |
InChI Key | XVDXLMWRSDPVDF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NCC2=C(C=CS2)Br |
N-[(4-Bromothiophen-3-yl)methyl]aniline is versatile in chemical reactivity, participating in various types of reactions:
The mechanism of action for N-[(4-Bromothiophen-3-yl)methyl]aniline involves interactions with biological targets through non-covalent interactions such as π–π stacking and hydrogen bonding. The brominated thiophene ring enhances these interactions due to its electron-withdrawing properties, potentially modulating enzyme activity or receptor interactions .
N-[(4-Bromothiophen-3-yl)methyl]aniline exhibits several notable physical and chemical properties:
The compound's unique structure contributes to its electronic properties, making it suitable for applications in materials science .
N-[(4-Bromothiophen-3-yl)methyl]aniline has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3